O-Tetrahydropyranyl Lubiprostone-d7

Description

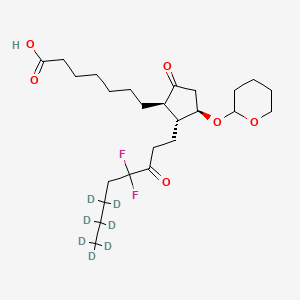

Structure

2D Structure

Properties

Molecular Formula |

C25H40F2O6 |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |

InChI Key |

KPXLSWFJVXGWOV-QKDWIZOESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F |

Canonical SMILES |

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for O Tetrahydropyranyl Lubiprostone D7

Deuteration Approaches for the Lubiprostone (B194865) Core

The incorporation of deuterium (B1214612) into the Lubiprostone structure is a critical step in forming the "-d7" isotopologue. This process can be achieved through various techniques aimed at replacing specific hydrogen atoms with deuterium, often to serve as an internal standard in analytical studies or to investigate metabolic pathways.

Site-Specific Deuterium Incorporation Techniques

Achieving site-specific deuteration is a significant challenge in complex molecule synthesis. For prostaglandin-like structures, this often involves the use of deuterium oxide (D₂O) under controlled acidic or basic conditions, which can facilitate hydrogen-deuterium exchange at specific, activated positions on the molecule. nih.gov The selection of appropriate reaction conditions, such as temperature and catalysts, allows for the selective incorporation of deuterium at multiple sites. nih.gov While direct literature on Lubiprostone-d7's specific deuteration sites is sparse, general strategies for labeling complex organic molecules suggest that deuterium is often incorporated into non-essential amino acids during their biosynthesis when using D₂O labeling, which are then incorporated into larger molecules. nih.gov This method allows for a gradual and controlled shift in the isotopic profiles of peptides and similar biomolecules. nih.gov

Synthetic Routes Involving Deuterated Precursors

An alternative and often more controlled method for deuteration involves the use of deuterated building blocks or precursors in the early stages of the synthesis. This approach avoids potentially harsh conditions required for direct H-D exchange on the final complex molecule. The synthesis of prostaglandins (B1171923) often involves the coupling of several key intermediates. google.com For Lubiprostone, a common strategy involves the 1,4-conjugate addition of a cuprate (B13416276) compound (containing the ω-side chain) to a protected cyclopentenone core (containing the α-side chain). google.comgoogle.com To create a deuterated final product, one or more of these precursor fragments would be synthesized using deuterated starting materials. This ensures that the deuterium atoms are precisely located within the molecular framework from the outset, leading to a well-defined final isotopologue.

Regioselective O-Tetrahydropyranylation Procedures

The "O-Tetrahydropyranyl" designation indicates that one of the alcohol functional groups in the Lubiprostone molecule is protected by a tetrahydropyranyl (THP) group. pharmaffiliates.compharmaffiliates.com This protection is crucial to prevent the hydroxyl group from participating in unwanted side reactions during subsequent synthetic steps. organic-chemistry.org The THP group is an acetal (B89532) that is stable under basic, reductive, and organometallic conditions but can be easily removed with acid. total-synthesis.comthieme-connect.de

Catalyst Systems and Reaction Condition Optimization for THP Installation

The installation of a THP ether is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. total-synthesis.comwikipedia.org The choice of catalyst and reaction conditions is vital for achieving high yields and, particularly in a molecule with multiple hydroxyl groups like a prostaglandin (B15479496) intermediate, for achieving regioselectivity.

Commonly used catalysts and conditions are summarized in the table below:

| Catalyst System | Typical Conditions | Notes |

| p-Toluenesulfonic acid (TsOH) | Catalytic amount, Dichloromethane (DCM), Ambient Temp. | A common and effective, but strongly acidic, catalyst. total-synthesis.comwikipedia.org |

| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount, Dichloromethane (DCM) | Offers lower acidity than TsOH, making it suitable for acid-sensitive substrates. total-synthesis.com |

| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount, Solvent-free | A relatively non-toxic, moisture-insensitive Lewis acid catalyst. organic-chemistry.org |

| Zeolite H-beta | Heterogeneous catalyst | Allows for mild conditions, short reaction times, and catalyst recycling. organic-chemistry.org |

| Niobium-based Brønsted acid (NbP) | Heterogeneous catalyst | Effective for primary alcohols, with yields depending on steric hindrance for secondary and tertiary alcohols. cdnsciencepub.com |

| Copper(II) salts | With achiral additives | Can be used for regioselective acylation, a related transformation, suggesting potential for selective protection in prostaglandin synthesis. nih.gov |

The mechanism involves the acid-catalyzed activation of DHP, which is then attacked by the alcohol's nucleophilic oxygen to form the THP ether. total-synthesis.com Optimization often involves balancing the reactivity of the catalyst with the sensitivity of the substrate to avoid degradation or side reactions.

Protecting Group Compatibility with Lubiprostone Structure

The Lubiprostone structure contains multiple functional groups, including a carboxylic acid, two ketones, and hydroxyl groups. nih.gov A successful synthetic strategy requires an "orthogonal" protecting group scheme, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de

The THP group is chosen for its compatibility with many reaction conditions. It is stable to:

Strongly basic conditions (e.g., ester hydrolysis). thieme-connect.de

Organometallic reagents (e.g., Grignard, organolithiums) at low temperatures. thieme-connect.de

Hydride reducing agents. thieme-connect.de

Multi-Step Synthesis Pathways and Yield Enhancement Strategies

Strategies to enhance yield and efficiency include:

Catalyst Optimization: As discussed previously, selecting the most efficient and selective catalyst for each transformation is paramount. For example, using highly active and recyclable catalysts like zeolites for protection/deprotection steps can improve yields and sustainability. organic-chemistry.org

Purification Techniques: The purification of intermediates and the final product is crucial for obtaining a high-purity compound. While standard column chromatography is common, the formation of crystalline salts, such as a t-butylamine salt of Lubiprostone, can be an effective method to selectively precipitate and purify the desired product from a mixture of impurities. google.com

By carefully designing the synthetic route with these principles in mind, the production of complex, isotopically labeled pharmaceutical standards like O-Tetrahydropyranyl Lubiprostone-d7 can be made more efficient and reliable.

Advanced Purification Techniques for Derivatized and Deuterated Analogues

The purification of this compound presents unique challenges due to the presence of the tetrahydropyranyl (THP) group and deuterium atoms, alongside the inherent complexity of the prostaglandin-like core. Standard purification methods are often insufficient to separate the target compound from closely related impurities that may have formed during the synthesis. Therefore, advanced purification techniques, primarily centered around preparative high-performance liquid chromatography (HPLC), are employed. google.commdpi.com

Preparative HPLC is a powerful tool for isolating prostaglandins and their analogues in high purity on a milligram to gram scale. mdpi.comnih.gov For derivatized prostaglandins, reversed-phase HPLC is frequently the method of choice. mdpi.comnih.gov This technique separates compounds based on their hydrophobicity. The use of a C18 stationary phase with a mobile phase gradient, typically consisting of an aqueous acidic component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol), allows for the fine separation of components with very similar structures. nih.gov The inclusion of a deuterated internal standard, such as PGF2α-d4, is recommended for accurate quantification during the analysis of prostaglandins. nih.gov

Another strategy for purifying prostaglandin analogues like Lubiprostone involves the formation of salts. google.com Crude Lubiprostone can be purified by forming an amine salt, for instance with t-butylamine, which often precipitates selectively. This allows for the separation of impurities through filtration. The purified salt can then be neutralized to yield the pure free acid. google.com This approach could be adapted for this compound, where the carboxylate functionality is available for salt formation, potentially aiding in the removal of non-acidic impurities.

Furthermore, supercritical fluid chromatography (SFC) has emerged as a viable method for the purification of prostaglandins, using supercritical carbon dioxide as the mobile phase. google.com This technique can offer different selectivity compared to liquid chromatography and may be advantageous for the separation of complex mixtures.

The table below illustrates typical conditions for the analytical HPLC separation of prostaglandins, which can be scaled up for preparative purification of analogues like this compound.

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Prostaglandin F2α | Synergy Hydro RP-C18 | Gradient of 0.1% formic acid in water and acetonitrile | MS/MS | nih.gov |

| Tafluprost (fluorinated prostaglandin) | Silica Gel (1-50 μm) | Alcohol/Hydrocarbon mixture | UV | google.com |

| Lubiprostone Related Substances | Normal Phase Column | Isocratic elution | UV (294 nm) | google.com |

Stereochemical Considerations in this compound Synthesis

The biological activity of prostaglandins and their analogues is highly dependent on their stereochemistry. The synthesis of a specific stereoisomer of this compound requires careful consideration of the stereochemical outcomes of each reaction step.

The introduction of a tetrahydropyranyl (THP) group to protect a hydroxyl functional group is a common strategy in organic synthesis due to its general stability under many reaction conditions. organic-chemistry.orgthieme-connect.de However, a significant drawback of this method is that the reaction of an alcohol with dihydropyran introduces a new stereocenter at the anomeric carbon of the THP ring. organic-chemistry.orgthieme-connect.detotal-synthesis.com

If the alcohol being protected, such as an intermediate in the Lubiprostone synthesis, is already chiral, the installation of the THP group results in the formation of a mixture of diastereomers. organic-chemistry.orgthieme-connect.detotal-synthesis.com These diastereomers have different physical and chemical properties, which can complicate subsequent purification and characterization steps, such as NMR analysis. thieme-connect.detotal-synthesis.com The formation of these diastereomers necessitates a resolution step to isolate the desired isomer.

Since diastereomers possess different physical properties, they can be separated using standard laboratory techniques. libretexts.org The primary methods for resolving diastereomeric mixtures in the context of prostaglandin synthesis are chromatography and crystallization. chiralpedia.com

Chromatographic Resolution: High-performance liquid chromatography is a powerful technique for the separation of diastereomers. wvu.edunih.gov Chiral HPLC, in particular, is widely used for separating enantiomers and can be adapted for diastereomer separation. mdpi.comresearchgate.net By using a chiral stationary phase (CSP), the diastereomers can exhibit different interactions with the column, leading to different retention times and thus, separation. chiralpedia.comwvu.edu For prostaglandin enantiomers, chiral columns like Chiracel OJ-RH have proven effective, using mobile phases composed of acetonitrile, methanol (B129727), and water at a controlled pH. mdpi.comresearchgate.net Similar conditions can be optimized for the separation of the diastereomers of this compound.

The following table presents optimized chiral HPLC conditions for the resolution of various prostaglandin enantiomers, which serves as a model for the separation of diastereomeric analogues.

| Prostaglandin Pair | Resolution (R) | Optimized Eluent (MeCN:MeOH:Water, pH=4) | Column Temperature | Reference |

|---|---|---|---|---|

| PGF2α enantiomers | 1.5 | 30:10:60 | 25 °C | mdpi.comresearchgate.net |

| PGF1α enantiomers | 1.7 | 23:10:67 | 25 °C | researchgate.net |

| PGE2 enantiomers | 1.5 | 15:20:65 | 40 °C | mdpi.comresearchgate.net |

| PGE1 enantiomers | 1.8 | 30:10:60 | 25 °C | researchgate.net |

Crystallization-based Resolution: Another common method for resolving racemates or diastereomeric mixtures is through the formation of diastereomeric salts. libretexts.orgchiralpedia.com This involves reacting the mixture with an enantiomerically pure chiral resolving agent, such as a chiral amine (e.g., brucine, 1-phenylethanamine) or a chiral acid. libretexts.org The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from solution. chiralpedia.com After separation of the crystallized salt, the resolving agent is removed, yielding the enantiomerically or diastereomerically pure compound. This technique is particularly applicable to molecules like this compound which contain a carboxylic acid group that can readily form salts.

Advanced Analytical Method Development Utilizing O Tetrahydropyranyl Lubiprostone D7 As an Internal Standard

Design and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for bioanalysis due to its exceptional sensitivity, selectivity, and high throughput. chromatographyonline.comchromatographyonline.com The design and validation of LC-MS/MS methods for quantifying lubiprostone (B194865), particularly its major active metabolite, 15-hydroxylubiprostone, present analytical challenges due to the low systemic exposure of the parent drug. nih.gov The use of a stable isotope-labeled internal standard, such as O-Tetrahydropyranyl Lubiprostone-d7, is crucial in this context.

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it is chemically identical to the analyte of interest, differing only in mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comacanthusresearch.com This near-identical chemical behavior ensures that the SIL-IS, this compound, and the analyte, lubiprostone, co-elute chromatographically and experience similar effects during sample preparation, ionization, and analysis by mass spectrometry. lgcstandards.comnih.gov

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). lgcstandards.com By adding a known concentration of the SIL-IS to all standards, quality control samples, and unknown samples, any variability in the analytical process, such as extraction efficiency, matrix effects, and instrument response, can be compensated for. scispace.comslideshare.net The ratio of the analyte's response to the SIL-IS's response is used for quantification, leading to significantly improved accuracy and precision compared to methods using structural analogs or no internal standard. scispace.com

Key considerations for a suitable SIL-IS include:

Isotopic Purity: The SIL-IS should be free from significant levels of the unlabeled analyte to prevent interference. acanthusresearch.com

Stability of the Label: The isotopic labels should be placed on non-exchangeable positions within the molecule to avoid loss or exchange with protons from the solvent or matrix. acanthusresearch.com

Mass Difference: A mass difference of at least three or more mass units is generally recommended for small molecules to avoid spectral overlap. acanthusresearch.com

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological matrix, are a major concern in LC-MS/MS bioanalysis. chromatographyonline.comnih.govbohrium.com These effects can compromise the accuracy, precision, and sensitivity of the method. bohrium.com The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects, as it is affected in the same manner as the analyte. chromatographyonline.comnih.gov

Several strategies can be employed during method development to minimize matrix effects: chromatographyonline.combohrium.comgimitec.com

Effective Sample Preparation: Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components like phospholipids (B1166683) and proteins. chromatographyonline.comgimitec.com Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts. gimitec.com

Chromatographic Optimization: Adjusting chromatographic parameters, such as the mobile phase composition, pH, and gradient elution, can separate the analyte from interfering matrix components. gimitec.com

Alternative Ionization Techniques: While electrospray ionization (ESI) is widely used, it can be susceptible to matrix effects. chromatographyonline.com Atmospheric pressure chemical ionization (APCI) may be less prone to ion suppression for certain analytes. gimitec.com

The assessment of matrix effects is a critical part of method validation and can be evaluated qualitatively using the post-column infusion method and quantitatively by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. nih.govgimitec.com

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and mass spectrometric detection. For the analysis of lubiprostone and its metabolites, a reversed-phase C18 column is often employed. nih.gov Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate) is typically used to achieve optimal separation. nih.govmedrxiv.org

Mass spectrometric detection is performed using a tandem mass spectrometer, most commonly in the multiple reaction monitoring (MRM) mode for its high selectivity and sensitivity. medrxiv.org This involves selecting a specific precursor ion (the molecular ion of the analyte or SIL-IS) and a specific product ion (a fragment ion generated by collision-induced dissociation). The transition from the precursor to the product ion is monitored for quantification. The optimization of MS parameters includes tuning the ion source conditions (e.g., spray voltage, gas flows, and temperature) and collision energy to maximize the signal intensity for both the analyte and the internal standard. nih.gov

Rigorous Bioanalytical Method Validation Guidelines and Protocols

Bioanalytical method validation is a formal process that establishes and documents that a specific analytical method is reliable and reproducible for its intended use. patsnap.comenvt.fr Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for the validation of bioanalytical methods. patsnap.comich.org

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. nih.govajpsonline.com A calibration curve is constructed by plotting the response ratio (analyte/internal standard) against the nominal concentration of the calibration standards. researchgate.net The linearity is typically evaluated using a minimum of five to six non-zero concentration levels, and the relationship is often described by a linear regression model. ich.orgnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true or nominal concentration, while precision describes the degree of scatter or reproducibility of repeated measurements. patsnap.comenvt.fr Both are evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. bioanalysisforum.jpglobalresearchonline.net Intra-day accuracy and precision are assessed by analyzing replicate QC samples within the same analytical run, while inter-day accuracy and precision are determined by analyzing QC samples on different days. patsnap.com

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy (Mean) | LLOQ | Within ±20% of the nominal value envt.frglobalresearchonline.net |

| Low, Mid, High QC | Within ±15% of the nominal value ich.orgglobalresearchonline.net | |

| Precision (CV%) | LLOQ | ≤20% envt.frglobalresearchonline.net |

| Low, Mid, High QC | ≤15% ich.orgglobalresearchonline.net |

Sensitivity (LLOQ): The lower limit of quantitation (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govglobalresearchonline.net The analyte response at the LLOQ should be at least five times the response of a blank sample. globalresearchonline.netnih.gov

Selectivity: This is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. globalresearchonline.netresearchgate.net Selectivity is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. ich.orgresearchgate.net The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. ich.orgresearchgate.net

| Component | Maximum Allowable Interference in Blank Matrix |

|---|---|

| Analyte | ≤20% of the LLOQ response ich.orgresearchgate.net |

| Internal Standard | ≤5% of the IS response in the LLOQ sample ich.orgresearchgate.net |

Methodologies for Investigating Internal Standard Stability in Complex Matrices

The reliability of a quantitative bioanalytical method hinges on the stability of the internal standard within the complex biological matrix throughout the sample handling and analysis process. Any degradation or alteration of the internal standard can lead to inaccurate quantification of the target analyte. Therefore, rigorous investigation of the internal standard's stability is a critical component of method validation. For this compound, a comprehensive stability assessment would involve a series of experiments designed to mimic the conditions the sample will encounter.

Bench-Top Stability: This evaluation is crucial to determine the stability of this compound in the biological matrix at ambient temperature. It simulates the time samples might spend on a laboratory bench during processing. To conduct this test, quality control (QC) samples at low and high concentrations are prepared by spiking the biological matrix (e.g., plasma, tissue homogenate) with known amounts of Lubiprostone and a fixed concentration of this compound. These samples are then left at room temperature for a specified period (e.g., 4, 8, or 24 hours) before being processed and analyzed. The results are then compared against freshly prepared samples.

Freeze-Thaw Stability: Non-human biological samples are often stored frozen and may undergo multiple freeze-thaw cycles before analysis. This can potentially impact the integrity of both the analyte and the internal standard. To assess freeze-thaw stability, QC samples are subjected to a predetermined number of freeze-thaw cycles (typically three). After the final thaw, the samples are analyzed, and the concentrations are compared to those of freshly prepared standards to ensure that this compound remains stable.

Long-Term Stability: This study is designed to establish the maximum permissible storage duration for the biological samples under frozen conditions (e.g., -20°C or -80°C). QC samples are stored for extended periods (e.g., 1, 3, or 6 months) and analyzed at set intervals. The stability of this compound is confirmed if the measured concentrations of Lubiprostone in the stored QC samples remain within acceptable limits of the nominal concentrations.

Post-Preparative Stability: This assessment determines the stability of the processed samples, including the extracted analyte and this compound, in the autosampler vial before injection into the LC-MS/MS system. This is important to ensure that no degradation occurs during the analytical run. Processed QC samples are stored in the autosampler under its typical operating conditions for a period that exceeds the expected run time of a single batch.

The acceptance criteria for these stability tests are typically that the mean concentration of the QC samples should be within ±15% of the nominal concentration.

Methodological Applications in Quantitative Research Assays

The primary application of this compound as an internal standard is in quantitative research assays to determine the concentration of Lubiprostone in various biological samples. Its structural similarity and mass difference make it an ideal candidate for LC-MS/MS-based methods, which offer high sensitivity and selectivity.

Quantification of Lubiprostone in In Vitro Biological Systems

In vitro experimental systems are fundamental in drug discovery and development for studying a compound's metabolism, permeability, and potential for drug-drug interactions. Accurate quantification of Lubiprostone in these systems is essential for interpreting the results correctly.

Microsomal Stability Assays: Liver microsomes are a common in vitro tool to assess the metabolic stability of a drug candidate. In these assays, Lubiprostone would be incubated with liver microsomes (e.g., from rat, dog, or monkey) and cofactors. At various time points, aliquots are taken, and the reaction is quenched. This compound is then added as the internal standard prior to sample extraction and LC-MS/MS analysis. The rate of disappearance of Lubiprostone is monitored to determine its metabolic half-life. The use of a stable isotope-labeled internal standard is critical here to correct for any variability in the extraction process and matrix effects from the microsomal preparation.

Caco-2 Permeability Assays: The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal absorption of a drug. In these experiments, Lubiprostone is applied to either the apical or basolateral side of the monolayer, and its transport to the other side is measured over time. This compound would be added to the collected samples from both compartments before analysis to ensure accurate quantification of the transported Lubiprostone, allowing for the calculation of the apparent permeability coefficient (Papp).

Below is a hypothetical data table illustrating the validation parameters for a UPLC-MS/MS method for the quantification of Lubiprostone in a human liver microsomal matrix using this compound as the internal standard.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 95.2% - 104.5% |

| Precision at LLOQ (CV%) | < 10% |

| Intra-day Accuracy | 97.8% - 102.3% |

| Intra-day Precision (CV%) | < 8% |

| Inter-day Accuracy | 96.5% - 103.1% |

| Inter-day Precision (CV%) | < 9% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

Quantification of Lubiprostone in Non-Human Biological Samples

Preclinical studies in animal models are a regulatory requirement to understand the pharmacokinetic profile of a new drug. The accurate measurement of Lubiprostone concentrations in biological fluids and tissues from these studies is essential.

Pharmacokinetic Studies in Rodents and Non-Rodents: Following administration of Lubiprostone to species such as rats or dogs, blood samples are collected at various time points. Plasma is separated and stored frozen until analysis. For analysis, plasma samples are thawed, and this compound is added as the internal standard. The samples then undergo a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. The resulting extract is then injected into an LC-MS/MS system. The concentration-time data are used to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.

A representative UPLC-MS/MS method for the determination of Lubiprostone in rat plasma might involve the following steps:

Sample Preparation: To 100 µL of rat plasma, 10 µL of this compound working solution (e.g., 100 ng/mL) is added, followed by 300 µL of acetonitrile to precipitate proteins.

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

Analysis: The supernatant is transferred to an autosampler vial for injection into the UPLC-MS/MS system.

Chromatography: Separation is achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Lubiprostone and this compound are monitored.

The following table presents hypothetical research findings from a pharmacokinetic study of Lubiprostone in rats, where this compound was used as the internal standard for quantification.

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Dose (oral) | 10 mg/kg |

| Cmax (ng/mL) | 152.4 ± 35.8 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 489.6 ± 112.3 |

| Half-life (t½) (h) | 2.8 ± 0.7 |

Mechanistic and Enzymatic Investigations of O Tetrahydropyranyl Group Transformation

In Vitro Hydrolysis and Biotransformation of the O-Tetrahydropyranyl Moiety

The O-tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of introduction and general stability under non-acidic conditions. researchgate.netnih.gov However, its cleavage, or deprotection, is typically achieved under acidic conditions. total-synthesis.comyoutube.com The hydrolysis of the THP ether back to the alcohol and 5-hydroxypentanal (B1214607) is a key reaction in synthetic chemistry. wikipedia.orgstackexchange.com

Identification of Enzymes Involved in THP Cleavage in Cellular or Subcellular Systems.

While the chemical, acid-catalyzed cleavage of THP ethers is well-documented, enzymatic cleavage is also a significant area of investigation. For instance, the extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including cyclic ethers like tetrahydrofuran (B95107). nih.gov This enzyme performs a two-electron oxidation, resulting in a ring-opened product. nih.gov Although direct enzymatic cleavage of O-Tetrahydropyranyl Lubiprostone-d7 is not explicitly detailed in the provided results, the action of enzymes like peroxygenases on similar ether structures suggests a potential pathway for its biotransformation. nih.gov Further research would be needed to identify specific enzymes in human cellular or subcellular systems that could metabolize the THP moiety of this compound.

Kinetic Characterization of THP Ether Hydrolysis.

The kinetics of THP ether hydrolysis are crucial for understanding its stability. Studies on ester hydrolysis, a related process, often involve monitoring the reaction over time, for example, by titration against a base like NaOH to quantify the formation of a carboxylic acid. youtube.com For THP ether hydrolysis, kinetic studies would similarly track the disappearance of the starting material or the appearance of the deprotected alcohol over time under controlled conditions (e.g., constant temperature). youtube.com The rate of hydrolysis is significantly influenced by the reaction conditions. For example, the hydrolysis of THP ethers can be achieved using a Dowex resin, with nearly complete conversion observed within an hour for various alcohol derivatives. tandfonline.com

Impact of Chemical Environment on Cleavage Dynamics.

The chemical environment plays a pivotal role in the cleavage of THP ethers. The stability of the THP group is highly dependent on pH, with cleavage readily occurring in acidic media. organic-chemistry.orgyoutube.com For example, treatment with a mixture of acetic acid/THF/H₂O can cleave THP esters. nih.gov The choice of solvent also has a significant impact; for instance, complete deprotection of both benzyl (B1604629) and tetrahydropyranyl ethers occurs in methanol (B129727) under certain hydrogenation conditions, while selective deprotection can be achieved in less protic solvents like tetrahydrofuran or cyclohexane. researchgate.net Furthermore, the presence of certain reagents can facilitate cleavage. Lithium chloride in a water-DMSO mixture at 90°C provides a mild method for deprotection. acs.org Conversely, the stability of THP derivatives can be maintained by storing them over a weak base like sodium bicarbonate to prevent acid-catalyzed hydrolysis. tandfonline.com

Role of Deuterium (B1214612) Labeling in Elucidating Transformation Pathways of the THP-Lubiprostone Construct

Deuterium labeling is a powerful technique in drug discovery and metabolism studies. hwb.gov.innih.gov By replacing hydrogen with deuterium, a stable isotope, researchers can track the metabolic fate of a drug molecule without altering its fundamental chemical properties. hwb.gov.inscispace.com In the case of this compound, the seven deuterium atoms serve as a tracer. simsonpharma.com This labeling allows for the use of mass spectrometry and NMR spectroscopy to distinguish the drug and its metabolites from endogenous compounds, providing a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.in The deuterium kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to slow down metabolic processes at specific sites, potentially improving the drug's pharmacokinetic properties. scispace.comnih.govprinceton.edu

Conceptual Design and In Vitro Evaluation of Bioreversible Derivatization Strategies

Bioreversible derivatization, or the prodrug approach, involves modifying a drug molecule to improve its properties, such as stability or delivery, with the understanding that the modification will be cleaved in vivo to release the active drug. nih.gov The THP group in this compound can be considered a bioreversible moiety. The design of such derivatives for prostaglandins (B1171923) has been explored to enhance their therapeutic potential. nih.govnih.gov

The in vitro evaluation of these prodrugs is a critical step. researchgate.netsemanticscholar.org This typically involves assessing their stability in simulated biological fluids (e.g., gastric and intestinal fluids) and their rate of conversion to the parent drug in the presence of plasma or specific enzymes. nih.govmdpi.com For example, the hydrolysis of ester prodrugs of ketoprofen (B1673614) was studied in different pH buffers to mimic physiological conditions. mdpi.com Similarly, the enzymatic stability of N-acyl derivatives and N-Mannich bases of a pyroglutamyl peptide was evaluated against pyroglutamyl aminopeptidase, demonstrating their resistance to cleavage and their potential as prodrugs. nih.gov

Computational and Molecular Modeling Approaches to THP Group Stability and Reactivity

Computational and molecular modeling provides valuable insights into the stability and reactivity of chemical structures like the THP group. montclair.edunih.gov For instance, computational analysis using methods like Density Functional Theory (DFT) has been employed to study the energetics of reactions involving tetrahydropyran. montclair.edu These studies can calculate activation energies for different reaction pathways, helping to predict the most favorable mechanisms. montclair.edu Such modeling can also elucidate the influence of structural features, like the anomeric effect in tetrahydropyran, on its reactivity. montclair.edu By understanding the electronic and steric properties of the THP ether linkage in this compound, computational models can predict its lability under various chemical and enzymatic conditions, aiding in the rational design of similar prodrugs. montclair.edukaist.ac.kr

Investigation of Lubiprostone Metabolic Pathways Using Deuterated Analogs O Tetrahydropyranyl Lubiprostone D7 As a Research Tool

Methodologies for Metabolite Identification and Profiling In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro systems are indispensable for the initial identification and profiling of drug metabolites in a controlled environment, free from the complexities of a whole biological organism. These systems, primarily derived from the liver, are the principal site of drug metabolism. longdom.org Methodologies involving human liver microsomes and hepatocytes are standard approaches.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. nih.gov Researchers use these preparations to conduct incubation studies where the parent drug and its deuterated analog, like Lubiprostone-d7, are introduced. The process typically involves:

Incubation: The deuterated compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for certain enzymatic reactions).

Sample Analysis: Following incubation, the mixture is analyzed, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the components of the mixture and detects the masses of the parent compound and any newly formed metabolites.

Metabolite Identification: Because Lubiprostone-d7 contains deuterium (B1214612) atoms, its metabolites will have a distinct mass signature compared to endogenous molecules, making them easier to identify.

Hepatocytes, or intact liver cells, provide a more comprehensive model as they contain a wider array of both Phase I and Phase II metabolic enzymes and cofactors. nih.gov Studies in hepatocytes offer a closer approximation of in vivo metabolism.

Table 1: In Vitro Systems for Metabolite Profiling

| In Vitro System | Description | Key Enzymes Present | Advantages |

|---|---|---|---|

| Liver Microsomes | Vesicles derived from the endoplasmic reticulum of hepatocytes. nih.gov | Primarily Phase I enzymes (e.g., Cytochrome P450, Flavin-containing Monooxygenases). longdom.org | High concentration of specific enzymes, cost-effective, well-established protocols. |

| Hepatocytes | Intact, viable liver cells cultured in the laboratory. nih.gov | Comprehensive suite of Phase I and Phase II enzymes (e.g., CYPs, UGTs, Carbonyl Reductases). longdom.orgnih.gov | Provides a more complete and physiologically relevant metabolic profile. |

Isotope Tracing Techniques for Elucidating Metabolic Transformations

Isotope tracing is a powerful technique that utilizes isotopically labeled compounds to track the metabolic fate of a molecule within a biological system. mdpi.com The use of stable, non-radioactive isotopes like deuterium (²H) is a preferred method in modern metabolic research. nih.gov Lubiprostone-d7 serves as an ideal tracer for studying the biotransformation of Lubiprostone (B194865).

The core principle involves introducing the deuterated compound into an in vitro or in vivo system. youtube.com As the compound undergoes metabolism, the deuterium label is retained in the resulting metabolites. Using high-resolution mass spectrometry, analysts can specifically detect these labeled molecules, distinguishing them from the complex background of unlabeled, endogenous compounds. nih.gov

A key aspect of using deuterated analogs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This can cause metabolic reactions that involve the cleavage of this bond to proceed more slowly. nih.gov By observing this slowdown, researchers can pinpoint specific sites of metabolic attack on a molecule, thereby helping to identify the metabolic pathways involved. nih.gov This technique is crucial for understanding how and where a drug molecule is chemically altered by the body.

Table 2: Principles of Stable Isotope Tracing in Metabolism Studies

| Principle | Description | Application with Lubiprostone-d7 |

|---|---|---|

| Metabolic Tracer | A labeled version of a compound used to follow its path through metabolic reactions. mdpi.com | Lubiprostone-d7 is introduced into a biological system to track its conversion into various metabolites. |

| Mass Shift Detection | Labeled metabolites are identified by their unique mass, which is higher than their non-labeled counterparts, using mass spectrometry. nih.gov | Metabolites of Lubiprostone-d7 are easily distinguished from the metabolic background, facilitating their identification and quantification. |

| Kinetic Isotope Effect (KIE) | The change in reaction rate due to isotopic substitution, such as replacing hydrogen with deuterium. nih.gov | A slower rate of metabolism at deuterated positions can help identify the specific enzymes and reaction sites involved in Lubiprostone's breakdown. |

Characterization of Enzymatic Systems (e.g., Cytochrome P450, UGT) Contributing to Lubiprostone Metabolism

A critical step in drug development is identifying the specific enzymes responsible for a drug's metabolism. The two major families of enzymes involved in this process are the Cytochrome P450 (CYP) enzymes for Phase I reactions (oxidation, reduction, hydrolysis) and the UDP-glucuronosyltransferases (UGTs) for Phase II reactions (conjugation). researchgate.netmdpi.com

However, studies have shown that the biotransformation of Lubiprostone is not primarily mediated by the hepatic Cytochrome P450 system. drugbank.com Instead, research indicates that Lubiprostone is rapidly and extensively metabolized by ubiquitously expressed carbonyl reductases. drugbank.com These enzymes are responsible for the reduction of a carbonyl group on the Lubiprostone molecule, leading to the formation of its major metabolite, M3. drugbank.com This finding is significant as it distinguishes Lubiprostone's metabolic profile from many other drugs that rely on the CYP pathway.

While CYP and UGT enzymes are central to the metabolism of a vast number of pharmaceuticals, the case of Lubiprostone highlights the importance of considering other enzymatic pathways, such as those involving carbonyl reductases. longdom.orgnih.gov

Table 3: Major Enzyme Systems in Drug Biotransformation

| Enzyme Family | Metabolic Phase | Primary Function | Role in Lubiprostone Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I nih.gov | Catalyze oxidative biotransformation of a wide variety of compounds. ijpcbs.com | Not a primary mediator of Lubiprostone metabolism. drugbank.com |

| UDP-glucuronosyltransferases (UGT) | Phase II researchgate.net | Conjugate molecules with glucuronic acid to increase water solubility and facilitate excretion. researchgate.net | Not identified as a primary pathway for Lubiprostone. |

| Carbonyl Reductases | Phase I | Catalyze the reduction of carbonyl groups (aldehydes and ketones). | Appears to be the primary enzyme system responsible for Lubiprostone metabolism, forming the M3 metabolite. drugbank.com |

Comparative Metabolic Studies in Non-Human Biological Models using Deuterated Analogs

Non-human biological models are essential for understanding how a drug's metabolism might translate to humans. Comparative studies across different species help identify similarities and differences in metabolic pathways, which is crucial for preclinical development.

Studies have indicated that the metabolic pathways of Lubiprostone are similar in animals and humans, with the metabolite M3 being a major product in both. drugbank.com The use of deuterated analogs like Lubiprostone-d7 in these non-human models (such as rats or dogs) is a powerful strategy. By administering the deuterated compound to these animal models, researchers can perform pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug and its metabolites.

The data collected from these animal studies, made more precise by the use of stable isotope tracers, can then be compared to results from human in vitro and in vivo studies. This comparative approach helps to validate the chosen animal model as a good predictor for human metabolism and provides a more complete picture of the drug's behavior. For instance, studies with other deuterated drugs in rats have shown how isotope effects observed in vitro translate to altered pharmacokinetic profiles in vivo, demonstrating the utility of this approach. nih.gov

| Role of Deuterated Analogs | Lubiprostone-d7 allows for precise quantification and comparison of metabolite profiles between species. clearsynth.com | Facilitates the validation of animal models for predicting human pharmacokinetics and metabolism. |

Application of O Tetrahydropyranyl Lubiprostone D7 in Non Clinical Pharmacokinetic and Pharmacodynamic Research Methodologies

In Vitro and Ex Vivo Absorption and Distribution Methodologies

In the realm of non-clinical research, understanding the absorption and distribution of a drug candidate is fundamental. In vitro and ex vivo models provide initial insights into a compound's potential pharmacokinetic profile. O-Tetrahydropyranyl Lubiprostone-d7 serves as a vital tool in these assays, not as the test article itself, but as an internal standard to ensure the accuracy of the quantification of the non-deuterated compound.

Permeability Assays:

Permeability assays are designed to predict the intestinal absorption of a drug. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for this purpose. nih.govnih.gov These cells differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transporters that are characteristic of the small intestine. nih.gov

In a typical permeability assay, the parent compound (a derivative of Lubiprostone) would be added to the apical (donor) side of the Caco-2 monolayer. Samples are then taken from the basolateral (receiver) side at various time points to determine the rate of transport. This compound would be added to the collected samples during the analytical phase to normalize for any sample loss or variability during extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Assay Component | Description | Role of this compound |

| Cell Model | Caco-2 or Caco-2/HT29-MTX co-culture | Not directly used in the cell culture. |

| Test Compound | O-Tetrahydropyranyl Lubiprostone (B194865) | Applied to the apical side of the cell monolayer. |

| Quantification | LC-MS/MS | Added to collected samples as an internal standard for accurate measurement of the test compound. |

Tissue Distribution Studies in Animal Models:

Ex vivo tissue distribution studies are conducted to understand how a drug distributes throughout the body. In these studies, an animal model is administered the test compound. After a specified period, various tissues (e.g., intestine, liver, kidney) are harvested, and the concentration of the compound in each tissue is determined.

The use of this compound as an internal standard is critical for obtaining reliable data from these complex biological matrices. The deuterated standard is added to the tissue homogenates to accurately quantify the concentration of the non-deuterated drug, accounting for extraction efficiency and potential matrix effects.

Methodological Advancements in Pharmacokinetic Modeling Utilizing Deuterated Compounds

Pharmacokinetic (PK) modeling is a mathematical approach to describe the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com The use of deuterated compounds like this compound has significantly enhanced the precision and reliability of the data used to build these models.

The primary advantage of using a deuterated internal standard is the improvement in the analytical methodology, which in turn provides higher quality data for PK modeling. This is particularly important for compounds like Lubiprostone, which has very low systemic bioavailability, and its pharmacokinetics are often characterized by measuring its more abundant metabolite, M3. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models are sophisticated mathematical representations of the body's physiological and anatomical features that govern a drug's disposition. mdpi.comliu.edu These models can simulate the PK profile of a drug in different populations and under various conditions. researchgate.net The accuracy of PBPK models is highly dependent on the quality of the input parameters, which are often derived from in vitro and in vivo studies. By ensuring the precise quantification of the parent drug and its metabolites through the use of deuterated standards, the reliability of PBPK model predictions is substantially improved.

| Modeling Stage | Role of Deuterated Compound Data |

| Model Building | High-quality concentration-time data from in vitro and in vivo studies, enabled by the use of deuterated internal standards, are used to define key model parameters. |

| Model Verification | The model's predictions are compared against experimental data. The accuracy of this verification process relies on the precision of the experimental measurements. |

| Model Application | Once validated, the model can be used to simulate PK in scenarios that are difficult or unethical to test clinically. |

Experimental Design for Investigating Target Engagement and Receptor Binding In Vitro

Lubiprostone's primary mechanism of action is the activation of the type-2 chloride channel (ClC-2) on the apical membrane of intestinal epithelial cells. nih.govnih.gov Investigating the interaction of a compound with its molecular target is a critical step in drug discovery.

While this compound itself is not typically used as the primary ligand in receptor binding assays, its role as an internal standard is crucial for studies that quantify the concentration of the active compound required to elicit a response.

Radioligand Binding Assays:

In a competitive radioligand binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor in the presence of varying concentrations of a non-labeled test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Functional Assays:

Functional assays measure the biological response resulting from the drug-target interaction. For a ClC-2 activator like a Lubiprostone derivative, this could involve measuring chloride ion flux in cells expressing the channel. In such experiments, this compound would be used in the analytical phase to accurately determine the concentrations of the test compound that produced the observed effects.

| Assay Type | Experimental Principle | Role of this compound |

| Competitive Radioligand Binding | Measures the displacement of a radiolabeled ligand from the target receptor by the test compound. | Used as an internal standard for LC-MS/MS quantification of the test compound's concentration. |

| [³⁵S]-GTPγS Binding Assay | A functional assay that measures G-protein activation upon receptor stimulation. nih.gov | Used as an internal standard for LC-MS/MS quantification of the test compound's concentration. |

| Ion Flux Assays | Directly measures the functional consequence of ion channel activation. | Used as an internal standard for LC-MS/MS quantification of the test compound's concentration. |

Advanced Spectroscopic and Structural Characterization Techniques for O Tetrahydropyranyl Lubiprostone D7

High-Resolution Mass Spectrometry for Isotopic Purity and Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of O-Tetrahydropyranyl Lubiprostone-d7. It provides a highly accurate measurement of the molecule's mass, which directly confirms its elemental composition. Furthermore, HRMS is critical for assessing the isotopic purity of the deuterated compound.

Detailed Research Findings:

The molecular formula for this compound is C25H33D7F2O6. nih.gov This composition gives a theoretical monoisotopic mass that can be verified by HRMS with a high degree of accuracy, typically within a few parts per million (ppm). The seven deuterium (B1214612) atoms increase the mass of the molecule by approximately 7.049 Da compared to its non-deuterated counterpart.

The analysis of the isotopic distribution in the mass spectrum is used to determine the isotopic purity. The relative intensities of the molecular ion peak (M+) and the subsequent peaks (M+1, M+2, etc.) are compared to the theoretical distribution for a molecule with seven deuterium atoms. This allows for the quantification of the extent of deuteration and the detection of any incompletely deuterated species.

In addition to confirming the molecular weight and isotopic purity, HRMS can be used to elucidate the structure of the molecule through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. The masses of these fragments provide information about the different structural components of the molecule, such as the tetrahydropyranyl (THP) protecting group, the fatty acid side chain, and the fluorinated bicyclic core. The study of deuterated analogues of related compounds, such as prostaglandin (B15479496) F2alpha, has shown that the fragmentation pathways can be complex and that deuterium labeling can be used to probe these mechanisms. youtube.com

Interactive Data Table: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C25H33D7F2O6 |

| Theoretical Monoisotopic Mass (Da) | 481.3096 |

| Calculated m/z (M+H)+ | 482.3169 |

| Calculated m/z (M+Na)+ | 504.2988 |

Note: The theoretical masses are calculated based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Location Verification

Detailed Research Findings:

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. In the spectrum of this compound, the absence of signals at the positions where deuterium has been incorporated, compared to the spectrum of the non-deuterated analogue, confirms the success of the deuteration reaction. The remaining proton signals can be assigned to their respective positions in the molecule, confirming the integrity of the carbon skeleton.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In the spectrum of the deuterated compound, the carbons directly bonded to deuterium atoms will exhibit a characteristic change in their signal, often a multiplet due to C-D coupling and a slight upfield shift known as an isotope shift.

²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei. This technique is highly specific for the deuterated positions and provides definitive proof of the location of the deuterium labels. researchgate.net The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration. The integration of the signals in the ²H NMR spectrum can be used to quantify the degree of deuteration at each site. For complex molecules, techniques like 2D NMR (e.g., HSQC, HMBC) can be used to correlate the proton, carbon, and deuterium signals, providing unambiguous structural assignment.

Interactive Data Table: Expected NMR Observables for this compound

| Nucleus | Expected Information |

| ¹H | Absence of signals at deuterated positions, confirmation of remaining proton environments. |

| ¹³C | Isotope shifts and C-D coupling for carbons attached to deuterium. |

| ²H | Direct detection and chemical shift measurement of deuterium atoms, confirming their location. |

Application of Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isotopic Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the case of this compound, these techniques are also valuable for observing the effects of isotopic substitution.

Detailed Research Findings:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretching of the ketone and carboxylic acid groups, the O-H stretching of the hydroxyl and carboxylic acid groups, and the C-O stretching of the ether and alcohol functionalities. The presence of the tetrahydropyranyl group would also give rise to specific signals. researchgate.net

The most significant impact of deuterium labeling on the vibrational spectrum is the shift of the C-H stretching and bending vibrations to lower frequencies (longer wavelengths) for the C-D bonds. This is due to the heavier mass of deuterium compared to hydrogen. The C-D stretching vibrations are typically observed in the region of 2100-2300 cm⁻¹, which is a relatively uncongested part of the IR spectrum, making them easy to identify. The observation of these C-D bands provides clear evidence of deuteration. The study of other deuterated molecules has shown that the magnitude of this isotopic shift can provide information about the nature of the chemical bond. britannica.comlibretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be a powerful tool for studying the carbon skeleton of the molecule. Similar to IR, Raman spectroscopy will show the shift of C-H vibrations to C-D vibrations upon deuteration.

Interactive Data Table: Expected Vibrational Frequency Ranges for this compound

| Functional Group/Bond | Typical IR Frequency Range (cm⁻¹) | Expected Isotopic Shift |

| O-H stretch (alcohol, carboxylic acid) | 3200-3600 | No shift (unless O-H is exchanged for O-D) |

| C-H stretch (aliphatic) | 2850-3000 | Shifted to C-D stretch |

| C=O stretch (ketone, carboxylic acid) | 1680-1760 | Minor shift |

| C-D stretch | 2100-2300 | N/A |

| C-O stretch (ether, alcohol) | 1000-1300 | Minor shift |

| C-F stretch | 1000-1400 | Minor shift |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Analysis

Chiroptical methods are essential for the analysis of chiral molecules like this compound, which has multiple stereocenters. These techniques provide information about the three-dimensional arrangement of atoms in the molecule.

Detailed Research Findings:

Optical rotation is the measurement of the rotation of the plane of polarized light by a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule and can be used to confirm its enantiomeric identity and purity. For this compound, the measured optical rotation would be compared to that of a reference standard to ensure that the correct stereoisomer has been synthesized.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org While this compound itself may be an oil or a non-crystalline solid, X-ray crystallography can be applied to crystalline derivatives or intermediates in its synthesis.

Detailed Research Findings:

If a crystalline derivative of this compound can be obtained, single-crystal X-ray diffraction analysis would provide precise information about the bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously confirm the relative stereochemistry of all the chiral centers. The resulting crystal structure would also reveal details about the conformation of the molecule in the solid state and any intermolecular interactions, such as hydrogen bonding.

In the absence of a single crystal, X-ray powder diffraction (XRPD) can be used to characterize the solid-state properties of a material. scielo.brintertek.com Different crystalline forms (polymorphs) of a compound will produce distinct XRPD patterns. For example, different crystalline forms of the parent drug, Lubiprostone (B194865), have been identified by their characteristic peaks in XRPD patterns. britannica.comlibretexts.org This technique would be valuable for identifying and controlling the solid form of any crystalline intermediates or derivatives of this compound.

Interactive Data Table: Illustrative X-ray Powder Diffraction Peaks for a Crystalline Prostaglandin Derivative

| 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 45 |

| 14.6 | 100 |

| 17.0 | 80 |

| 19.6 | 95 |

| 23.4 | 60 |

Note: This is an illustrative example based on data for related compounds and does not represent actual data for this compound.

Future Research Trajectories and Innovations

Development of Novel Deuterated and Protected Lubiprostone (B194865) Derivatives for Specialized Research

The strategic placement of deuterium (B1214612) atoms in a drug molecule can significantly alter its metabolic fate, a principle known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450, to break. This can slow down the rate of metabolism, potentially leading to improved pharmacokinetic profiles.

O-Tetrahydropyranyl Lubiprostone-d7 is a prime example of a molecule designed for such research. The "-d7" designation indicates that seven hydrogen atoms in the lubiprostone structure have been replaced with deuterium. This heavy-isotope labeling is not intended for therapeutic use in this form but serves as a critical tool for researchers. The tetrahydropyranyl (THP) group is a common protecting group for hydroxyl functionalities in organic synthesis. Its presence allows chemists to selectively modify other parts of the lubiprostone molecule while the hydroxyl group remains inert.

Future research will focus on creating a library of lubiprostone derivatives with varying deuteration patterns and protecting groups. By synthesizing derivatives with deuterium at different metabolic "hot spots," researchers can precisely map out the pathways of lubiprostone breakdown. This knowledge is crucial for designing next-generation drugs with potentially enhanced stability and efficacy. nih.gov The use of such compounds as internal standards in pharmacokinetic studies allows for more precise quantification of the parent drug and its metabolites. techsciresearch.com

Integration of this compound into Multi-Omics Research Methodologies

Multi-omics, which integrates data from various "-omics" fields like genomics, proteomics, and metabolomics, aims to provide a holistic view of a biological system. nih.gov Stable isotope-labeled compounds are indispensable tools in this arena, particularly in proteomics and metabolomics. moravek.com

This compound is ideally suited for use as an internal standard in quantitative mass spectrometry-based metabolomics. When analyzing biological samples (e.g., plasma, tissue) to measure the concentration of lubiprostone, a known amount of the deuterated standard is "spiked" into the sample. Because it is chemically identical to the non-labeled drug but has a different mass, it can be clearly distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the drug, correcting for any sample loss or variation in instrument response. nih.gov

This approach enables researchers to:

Trace Metabolic Fate: Track the breakdown of lubiprostone into its various metabolites with high precision. techsciresearch.com

Study Drug-Target Engagement: By quantifying intracellular drug concentrations, researchers can better understand the relationship between drug levels at the site of action (the ClC-2 chloride channel) and the resulting biological effect. nih.gov

Investigate Off-Target Effects: Metabolomics can reveal unexpected changes in metabolic pathways following drug administration, providing clues about potential off-target effects or novel mechanisms of action. nih.gov

The integration of such data with proteomic and transcriptomic information can illuminate the complete cascade of events initiated by lubiprostone, from channel activation to downstream cellular responses.

Advancements in Analytical Platforms for Isotope-Labeled Compounds

The utility of this compound is intrinsically linked to the analytical platforms used to detect it. techsciresearch.com Modern analytical techniques are essential for distinguishing between isotopically labeled and unlabeled compounds and for quantifying them with high sensitivity. moravek.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone technology for this work. It can easily differentiate the mass of the d7-labeled standard from the natural abundance isotopologues of the unlabeled drug. techsciresearch.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the molecule and analyzing the resulting pieces, creating a unique fingerprint for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique that provides detailed structural information. It can be used to confirm the exact location of the deuterium atoms on the lubiprostone molecule, ensuring the quality and integrity of the labeled standard. techsciresearch.comnih.gov Furthermore, NMR can be used to study the interactions between lubiprostone and its biological targets in solution. nih.gov

Table 1: Application of Analytical Platforms for this compound

| Analytical Platform | Application for this compound | Research Finding |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to differentiate labeled from unlabeled compound. | Precise quantification for pharmacokinetic and metabolomic studies. techsciresearch.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and identification of metabolites through fragmentation analysis. | Unambiguous identification of the compound and its metabolic products in complex biological matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verification of the precise location of deuterium atoms on the molecule. | Quality control of the synthesized standard and structural analysis of drug-target interactions. nih.govnih.gov |

Computational Design and Prediction of Deuterium Isotope Effects in Biological Systems

Before engaging in complex and costly chemical synthesis, computational modeling offers a powerful way to predict the effects of deuteration. By using quantum mechanics and molecular mechanics methods, researchers can simulate how deuterium substitution will impact the stability and reactivity of a molecule.

Density Functional Theory (DFT): This computational method can be used to calculate the vibrational frequencies of C-H versus C-D bonds, providing a theoretical basis for the kinetic isotope effect. nih.gov By modeling the interaction of lubiprostone with metabolic enzymes, researchers can predict which positions in the molecule are most susceptible to metabolism. This allows for the rational design of deuterated derivatives, where deuterium is placed at the most metabolically labile sites to maximize the desired effect on the drug's pharmacokinetic properties. nih.gov

Quantitative Structure-Retention Relationship (QSRR): These models can predict how chemical modifications, including deuteration, will affect the behavior of a compound in analytical systems like chromatography. acs.org This aids in the development of analytical methods for separating the drug from its metabolites.

These computational approaches enable a more targeted and efficient drug discovery and development process. By predicting the biological and analytical behavior of novel deuterated compounds like this compound, researchers can prioritize the synthesis of the most promising candidates for in-depth experimental investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.